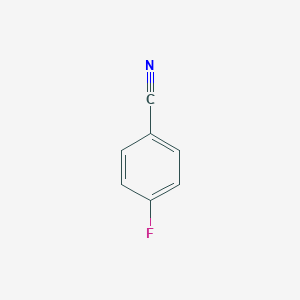

4-Fluorobenzonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKVBBNGWBBYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061600 | |

| Record name | 4-Fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-02-1 | |

| Record name | 4-Fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VJG35CQV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Fluorobenzonitrile (CAS 1194-02-1)

This guide provides an in-depth exploration of 4-Fluorobenzonitrile, a pivotal building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the compound's properties, synthesis, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Strategic Importance of this compound

This compound (C₇H₄FN) is an aromatic compound distinguished by a fluorine atom at the para position of a benzonitrile scaffold.[1] This unique substitution pattern imparts a combination of chemical reactivity and metabolic stability that has rendered it an invaluable intermediate in numerous applications, most notably in the pharmaceutical and agrochemical industries.[2][3] The presence of the fluorine atom can significantly enhance a molecule's lipophilicity, binding affinity, and metabolic resistance, making it a desirable feature in the design of novel drug candidates.[4] The nitrile group, a versatile functional handle, can be readily transformed into a variety of other functionalities, further broadening the synthetic utility of this compound.[5]

This guide will navigate the core technical aspects of this compound, from its fundamental properties to its role in the synthesis of complex molecular architectures.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its effective application in a laboratory setting.

Physical and Chemical Properties

This compound typically presents as a white to off-white crystalline solid or a colorless to pale yellow liquid, depending on the ambient temperature.[1][2] It is sparingly soluble in water but exhibits good solubility in a range of organic solvents.[6][7]

| Property | Value | Source(s) |

| CAS Number | 1194-02-1 | [1][2][6] |

| Molecular Formula | C₇H₄FN | [1][2][6] |

| Molecular Weight | 121.11 g/mol | [2][7] |

| Appearance | White to off-white crystalline solid/semisolid | [2][7][8] |

| Melting Point | 32-34 °C | [8] |

| Boiling Point | 188 °C at 750 mmHg | [8] |

| Density | ~1.15 g/cm³ | [2] |

| Flash Point | 65 °C (149 °F) - closed cup | [9] |

| Solubility | Insoluble in water; soluble in organic solvents | [6][7][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

-

¹H NMR: The proton NMR spectrum is characterized by two multiplets in the aromatic region, corresponding to the protons ortho and meta to the nitrile group. The fluorine atom causes characteristic splitting patterns.[10]

-

IR Spectroscopy: The infrared spectrum prominently displays a sharp absorption band around 2230 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration.[5] Another key feature is the C-F stretching vibration, typically observed around 1294 cm⁻¹.[5] Aromatic C-H stretching vibrations are also present in the 3000-3100 cm⁻¹ region.[5]

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound (121.11 g/mol ).[11]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through several routes. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and economic viability. A common and industrially relevant method involves the fluorination of 4-chlorobenzonitrile.[12]

Caption: Overview of the primary reaction pathways involving this compound.

Applications in Drug Development and Materials Science

This compound is a cornerstone intermediate in the synthesis of a diverse range of commercially important molecules.

Pharmaceutical Applications

The incorporation of a fluorine atom can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory agents, analgesics, and kinase inhibitors. [3][4][13]For example, it is a building block in the synthesis of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer. [14]

Agrochemicals

In the agrochemical industry, this compound is used in the development of more effective and selective pesticides and herbicides. [2][3]The presence of fluorine can enhance the biological activity and environmental stability of these compounds.

Materials Science

The unique electronic properties imparted by the fluorine and nitrile groups make this compound a valuable component in the synthesis of advanced materials. It is used in the production of organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs) and organic solar cells. [3][15]It is also utilized in the synthesis of specialty polymers and liquid crystals. [15]

Experimental Protocol: Nitration of this compound

This section provides a detailed, self-validating protocol for the synthesis of 4-fluoro-3-nitrobenzonitrile, a key derivative of this compound.

Objective: To synthesize 4-fluoro-3-nitrobenzonitrile via electrophilic aromatic substitution of this compound.

Materials:

-

This compound (12.5 g, 103 mmol) [16]* Potassium nitrate (10.4 g, 103 mmol) [16]* Concentrated sulfuric acid (125 ml) [16]* Silica gel [16]* Methylene chloride [16]* Ice bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stir bar, add concentrated sulfuric acid (125 ml). [16]Cool the acid to 0 °C using an ice bath.

-

Causality: Sulfuric acid acts as both the solvent and the catalyst, protonating the nitric acid (formed in situ from potassium nitrate) to generate the highly electrophilic nitronium ion (NO₂⁺).Cooling the reaction mixture is critical to control the exothermic nature of the nitration reaction and to prevent over-nitration or degradation of the starting material.

-

-

Addition of Reactants: To the cold, stirred sulfuric acid, add this compound (12.5 g, 103 mmol). [16]Subsequently, slowly add potassium nitrate (10.4 g, 103 mmol) in portions, ensuring the temperature remains at 0 °C. [16] * Causality: The slow, portion-wise addition of potassium nitrate maintains a controlled concentration of the nitrating agent, further helping to manage the reaction's exothermicity.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 20 minutes. [16]The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Self-Validation: TLC analysis provides in-process verification of the reaction's completion, preventing premature workup or unnecessary extension of the reaction time.

-

-

Workup and Purification: a. Prepare a short column of silica gel. b. Carefully pour the reaction mixture through the silica gel column. This step serves to neutralize the sulfuric acid and capture polar impurities. [16] * Causality: This in-situ neutralization and filtration is a rapid and effective method to remove the bulk of the strong acid without a traditional aqueous workup, which can be cumbersome with dense sulfuric acid. c. Wash the product from the silica gel using methylene chloride. [16] d. Collect the filtrate and evaporate the solvent using a rotary evaporator to yield the product as a crystalline solid. [16] * Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and melting point determination to ensure the successful synthesis of 4-fluoro-3-nitrobenzonitrile.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9][17]All manipulations should be performed in a well-ventilated fume hood. [9][17]It is harmful if swallowed, in contact with skin, or if inhaled. [9]In case of exposure, seek immediate medical attention. [17][18]Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases. [9][17]

Conclusion

This compound (CAS 1194-02-1) is a versatile and high-value chemical intermediate with significant applications across multiple scientific disciplines. Its unique combination of a reactive nitrile group and a strategically placed fluorine atom provides a powerful platform for the synthesis of complex and functional molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research, drug discovery, and materials science innovation.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring this compound: Properties, Applications, and Manufacturing Excellence.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: this compound in Specialty Chemical Synthesis.

- Fisher Scientific. (2023). SAFETY DATA SHEET: this compound.

- PubChem. (n.d.). This compound.

- ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics.

- ResearchGate. (n.d.). Research on the synthesis of this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Technical Specifications and Industrial Applications.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of this compound as a Pharmaceutical Intermediate.

- NIST. (n.d.). Benzonitrile, 4-fluoro-.

- NIST. (n.d.). Benzonitrile, 4-fluoro-.

Sources

- 1. CAS 1194-02-1: this compound | CymitQuimica [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 1194-02-1 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound(1194-02-1) 1H NMR spectrum [chemicalbook.com]

- 11. Benzonitrile, 4-fluoro- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. klivon.com [klivon.com]

- 15. nbinno.com [nbinno.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. This compound(1194-02-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

physical and chemical properties of 4-Fluorobenzonitrile

An In-depth Technical Guide to 4-Fluorobenzonitrile: Properties, Synthesis, and Applications

Introduction: A Versatile Fluorinated Building Block

This compound, also known by synonyms such as p-fluorobenzonitrile and p-cyanofluorobenzene, is an aromatic organic compound that has emerged as a critical intermediate in various fields of chemical synthesis.[1][2][3] With the chemical formula C₇H₄FN and a molecular weight of 121.11 g/mol , its structure is characterized by a benzene ring substituted with a nitrile (-C≡N) group and a fluorine (-F) atom at the para position.[3][4] This unique arrangement of functional groups imparts a combination of stability and reactivity, making it a highly sought-after precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][4][5]

The presence of the fluorine atom is particularly significant. It can enhance crucial properties in drug candidates, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5] Consequently, this compound is a cornerstone in medicinal chemistry for designing novel therapeutics, including anti-inflammatory agents, kinase inhibitors, and opioid receptor antagonists.[4][6][7][8] Its utility extends to the agrochemical industry for creating more effective pesticides and herbicides and to material science for producing specialty polymers, dyes, and organic semiconductors used in devices like OLEDs.[2][4][6]

This guide offers a comprehensive overview of the physical and chemical properties, synthesis protocols, key reactions, and safety considerations for this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Physical and Spectroscopic Properties

This compound is typically a white to colorless crystalline solid at room temperature, which may also appear as a clear liquid depending on ambient conditions.[2][6] It is characterized by its insolubility in water but shows good solubility in organic solvents like chloroform and ethyl acetate.[8][9][10]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1194-02-1 | [1][3][4] |

| Molecular Formula | C₇H₄FN | [4] |

| Molecular Weight | 121.11 g/mol | [4] |

| Appearance | White or colorless to yellow powder, lump, or clear liquid | [9] |

| Melting Point | 32-36 °C | [1][9] |

| Boiling Point | 188 °C @ 750 mmHg | [1][9] |

| Density | ~1.15 g/cm³ | [9][11] |

| Flash Point | 65 °C (149-150 °F) | [1][9] |

| Refractive Index | ~1.4925 @ 55 °C | [9][11] |

| Water Solubility | Insoluble | [9][10] |

| Vapor Pressure | 0.564 mmHg @ 25 °C | [9][11] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum shows signals corresponding to the aromatic protons. The coupling patterns are influenced by both the fluorine atom and the nitrile group, resulting in characteristic splitting.[12]

-

¹³C NMR: The carbon NMR spectrum provides distinct signals for the carbon atoms in the benzene ring and the nitrile group.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands, including a sharp peak for the C≡N (nitrile) stretch and bands corresponding to the C-F bond and aromatic C-H stretches.[7][11]

-

Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak corresponding to the compound's molecular weight (121.11 g/mol ), with fragmentation patterns that can further confirm its structure.[3][11]

Chemical Properties and Reactivity

This compound is stable under normal storage conditions.[1][9] Its reactivity is dictated by its three key structural components: the aromatic ring, the nitrile group, and the fluorine substituent.

-

Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution. The nitrile group is a meta-directing deactivator, while the fluorine atom is an ortho-, para-directing deactivator. This interplay guides the position of incoming electrophiles, as seen in nitration reactions which can yield 4-fluoro-3-nitrobenzonitrile.[13]

-

Nitrile Group Reactivity: The cyano group is versatile and can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a wide range of derivatives. It can also participate in cycloaddition reactions.

-

Fluorine Substituent Reactivity: The fluorine atom, being the most electronegative element, activates the ipso-carbon for nucleophilic aromatic substitution (SNAᵣ). This allows for the displacement of the fluoride ion by various nucleophiles (e.g., thiols), a reaction that is highly valuable in building more complex molecular scaffolds.[14]

The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[1]

Caption: Key chemical reactions involving this compound.

Synthesis Protocols

The industrial synthesis of this compound is most commonly achieved via a halogen exchange (Halex) reaction, where 4-chlorobenzonitrile is treated with an alkali metal fluoride.

Experimental Protocol: Fluorination of 4-Chlorobenzonitrile

This protocol describes a common laboratory-scale synthesis of this compound from 4-chlorobenzonitrile using potassium fluoride.[15]

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

-

4-chlorobenzonitrile

-

Potassium fluoride (KF), spray-dried and anhydrous

-

1,3-dimethyl-2-imidazolidinone (DMI) or other suitable high-boiling polar aprotic solvent (e.g., sulfolane)

-

Reaction vessel suitable for high temperatures (e.g., autoclave)

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried. The potassium fluoride should be anhydrous for optimal reactivity.

-

Charging the Reactor: In a suitable reaction vessel, charge 4-chlorobenzonitrile and the solvent (DMI).

-

Addition of Fluorinating Agent: Add potassium fluoride to the mixture. A molar ratio of KF to 4-chlorobenzonitrile of approximately 3:1 is often used to drive the reaction to completion.[15]

-

Reaction Conditions: Seal the reactor and heat the mixture to a high temperature, typically in the range of 260-280 °C, under vigorous stirring.[15][16] The reaction is maintained at this temperature for several hours (e.g., 2-4 hours).[15][16]

-

Work-up and Isolation: After cooling the reaction mixture, the product can be isolated. This typically involves filtration to remove inorganic salts, followed by distillation of the filtrate under reduced pressure to purify the this compound.

-

Characterization: Confirm the identity and purity of the isolated product using standard analytical techniques such as GC-MS, NMR, and IR spectroscopy.

Caption: General workflow for the synthesis of this compound.

Safety, Handling, and Storage

This compound is considered hazardous and requires careful handling.[1]

Hazard Identification:

-

GHS Classification: Harmful if swallowed, in contact with skin, or if inhaled.[1][14] It is also classified as a flammable solid by some sources.[3][14]

-

Signal Word: Warning or Danger.[1]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[17][18]

-

Wear appropriate personal protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[1][17]

-

For operations that may generate dust, a NIOSH-approved respirator is recommended.[1][17]

-

Avoid contact with skin, eyes, and clothing.[17] Keep away from open flames, hot surfaces, and other sources of ignition.[1]

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[17][18]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[17][18]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[17][18]

-

Ingestion: Rinse mouth with water and seek immediate medical attention.[17][18]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][17]

-

Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

Conclusion

This compound is a fundamentally important building block whose value is firmly established in the realms of drug discovery, agrochemical development, and material science. Its distinct physical properties and the versatile reactivity afforded by its nitrile and fluoro-functionalized aromatic structure provide a robust platform for complex molecular synthesis. Understanding its chemical behavior, handling requirements, and synthetic pathways is crucial for leveraging its full potential. This guide provides the foundational knowledge for researchers and scientists to safely and effectively utilize this compound in their pursuit of innovation.

References

- Home Sunshine Pharma. (n.d.). This compound CAS 1194-02-1 Manufacturers, Suppliers, Factory.

- ResearchGate. (n.d.). Research on the synthesis of this compound.

- LinkedIn. (n.d.). Exploring this compound: Properties, Applications, and Manufacturing Excellence.

- Google Patents. (n.d.). CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of this compound: Properties and Synthesis Explained.

- PubChem. (n.d.). This compound.

- KM Pharma Solution Private Limited. (n.d.). MSDS - this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of this compound as a Pharmaceutical Intermediate.

- ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.

- NIST. (n.d.). Benzonitrile, 4-fluoro-.

- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.

Sources

- 1. fishersci.com [fishersci.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 1194-02-1 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound CAS#: 1194-02-1 [m.chemicalbook.com]

- 9. This compound CAS 1194-02-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 11. guidechem.com [guidechem.com]

- 12. This compound(1194-02-1) 1H NMR spectrum [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 1194-02-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro - Google Patents [patents.google.com]

- 17. This compound(1194-02-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Spectroscopic Guide to 4-Fluorobenzonitrile: Elucidating Molecular Structure through NMR, IR, and MS Analysis

Introduction: The Molecular Blueprint of a Versatile Chemical Intermediate

4-Fluorobenzonitrile, a parasubstituted aromatic compound, serves as a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its chemical reactivity and the ultimate properties of the molecules derived from it are intrinsically linked to its precise molecular architecture. The strategic placement of a fluorine atom and a nitrile group on the benzene ring imparts unique electronic characteristics that govern its behavior in chemical transformations.

This in-depth technical guide provides a comprehensive exploration of the spectroscopic signature of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to construct a detailed molecular portrait. This guide is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a causal explanation of the experimental observations, thereby providing a robust framework for the structural elucidation and quality control of this important chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclei

NMR spectroscopy provides the most detailed insight into the molecular framework by mapping the chemical environments of magnetically active nuclei. For this compound, we are interested in the spectra of ¹H, ¹³C, and ¹⁹F.

¹H NMR Analysis: A Tale of Two Doublets

The ¹H NMR spectrum of this compound is deceptively simple, exhibiting a classic AA'BB' system characteristic of a 1,4-disubstituted benzene ring. However, the presence of the fluorine atom adds a layer of complexity and provides a wealth of structural information through spin-spin coupling.

The spectrum displays two main signals, both appearing as doublets of doublets.[3] The protons ortho to the electron-withdrawing nitrile group (H-2, H-6) are deshielded and appear downfield, while the protons ortho to the electron-donating fluorine atom (H-3, H-5) are more shielded and appear upfield.

-

H-2, H-6: These protons are coupled to their adjacent protons (H-3, H-5) with a typical ortho coupling constant (³JHH). Additionally, they exhibit a smaller coupling to the fluorine atom four bonds away (⁴JHF).

-

H-3, H-5: These protons are also coupled to their adjacent protons (H-2, H-6) with the same ortho coupling constant. They show a larger coupling to the adjacent fluorine atom three bonds away (³JHF).

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |

| H-2, H-6 | ~7.68 | Doublet of Doublets | ³JHH ≈ 9.1, ⁴JHF ≈ 5.1 |

| H-3, H-5 | ~7.19 | Doublet of Doublets | ³JHH ≈ 9.1, ³JHF ≈ 8.2 |

Note: Chemical shifts are typically reported in CDCl₃ and can vary slightly depending on the solvent and instrument frequency.[3]

¹³C NMR Analysis: Unveiling the Carbon Skeleton and C-F Couplings

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. Due to the symmetry of the para-substituted ring, four distinct signals are expected for the aromatic carbons, in addition to the signal for the nitrile carbon. A key feature of the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (C-F) coupling, which splits the signals of the carbons in proximity to the fluorine atom.[4]

-

C-1 (ipso-carbon to CN): This carbon is significantly deshielded by the nitrile group and appears at a relatively downfield chemical shift. It exhibits a small coupling to the fluorine atom four bonds away (⁴JCF).

-

C-2, C-6 (ortho to CN): These carbons are deshielded by the adjacent nitrile group and show a three-bond coupling to the fluorine atom (³JCF).

-

C-3, C-5 (ortho to F): These carbons are shielded by the fluorine atom and exhibit a two-bond coupling (²JCF).

-

C-4 (ipso-carbon to F): This carbon is directly attached to the fluorine atom and is therefore significantly deshielded. It displays a large one-bond coupling constant (¹JCF), which is a hallmark of a direct C-F bond.[4]

-

Nitrile Carbon (C≡N): This carbon appears in a characteristic downfield region and is generally a sharp singlet.

| Carbon Assignment | Chemical Shift (δ) ppm | C-F Coupling (JCF) in Hz |

| C-4 (C-F) | ~164.4 | ~248.4 (¹JCF) |

| C-2, C-6 | ~130.6 | ~9.1 (³JCF) |

| C-3, C-5 | ~115.6 | ~21.7 (²JCF) |

| C-1 | ~131.2 | Weak or unresolved |

| C≡N | ~167.3 | No significant coupling |

Note: Data reported in DMSO-d₆.[4]

¹⁹F NMR Analysis: A Fluorine-Centric Perspective

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[5] For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. This signal will be split into a triplet by the two equivalent ortho protons (H-3, H-5). The chemical shift of fluorine is highly dependent on the electronic environment.[6]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| ¹⁹F | ~ -102.4 (vs. CFCl₃) | Triplet | ³JHF ≈ 8.2 |

Note: ¹⁹F chemical shifts can vary with the reference standard used.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration, and an appropriate number of scans for good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. For observing C-F couplings, ensure that fluorine decoupling is not applied.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. A proton-decoupled spectrum can be acquired to confirm the chemical shift, followed by a proton-coupled spectrum to observe the multiplicity.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard (for ¹⁹F).

Caption: Through-bond J-coupling network in this compound.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. The IR spectrum of this compound is dominated by absorptions arising from the nitrile group, the carbon-fluorine bond, and the aromatic ring.[7][8]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium |

| C≡N stretch (nitrile) | ~2230 | Strong, Sharp |

| Aromatic C=C stretch | 1600-1450 | Medium |

| C-F stretch | 1250-1100 | Strong |

| Aromatic C-H out-of-plane bend | 900-675 | Strong |

The most diagnostic peak in the IR spectrum is the strong, sharp absorption around 2230 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. The presence of a strong band in the 1250-1100 cm⁻¹ region is indicative of the C-F stretch. The aromatic ring gives rise to several absorptions, including C-H stretches above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and compare them to known correlation tables.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) is a common technique.

Analysis of the Mass Spectrum

The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 121, corresponding to the molecular weight of the compound (C₇H₄FN).[9] The fragmentation pattern provides further structural confirmation.[10][11]

-

m/z = 121 (M⁺): The molecular ion, formed by the loss of one electron.

-

m/z = 94: This fragment likely arises from the loss of a hydrogen cyanide (HCN) molecule (M - 27) from the molecular ion, a common fragmentation pathway for aromatic nitriles.

-

m/z = 75: This fragment could be formed by the subsequent loss of a fluorine radical from the m/z 94 ion or by other rearrangement pathways.

| m/z | Proposed Fragment | Lost Neutral Fragment |

| 121 | [C₇H₄FN]⁺ | - |

| 94 | [C₆H₄F]⁺ | HCN |

| 75 | [C₅H₄]⁺ | F, HCN |

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Caption: Proposed fragmentation of this compound in EI-MS.

Synthesis and Purity Confirmation

A common laboratory synthesis of this compound involves the Sandmeyer reaction, starting from 4-fluoroaniline. The collective spectroscopic data presented in this guide serves as a robust method for confirming the successful synthesis and assessing the purity of the final product. The presence of the characteristic signals in the NMR, IR, and MS spectra, with the correct chemical shifts, coupling constants, absorption frequencies, and mass-to-charge ratios, provides unambiguous evidence for the identity of this compound. The absence of significant impurity signals in the NMR spectra is a strong indicator of high purity.

Safety Precautions

This compound is a toxic compound and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

- PubChem. This compound. [Link]

- The Royal Society of Chemistry.

- ResearchGate. Research on the synthesis of this compound. [Link]

- ResearchGate. Selected NMR parameters of p‐fluorobenzonitrile (FBN) and of nitrilium ylide 4. [Link]

- NIST. Benzonitrile, 4-fluoro-. [Link]

- The Royal Society of Chemistry.

- NIST. Benzonitrile, 4-fluoro-. [Link]

- SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]

- University of Ottawa. 19Flourine NMR. [Link]

- NIST. Benzonitrile, 4-fluoro-. [Link]

- NIST. Mass spectra of fluorocarbons. [Link]

- Chemguide.

- University of California, Davis.

- Chemistry LibreTexts.

Sources

- 1. 对氟苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 1194-02-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound(1194-02-1) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Benzonitrile, 4-fluoro- [webbook.nist.gov]

- 8. This compound(1194-02-1) IR Spectrum [m.chemicalbook.com]

- 9. Benzonitrile, 4-fluoro- [webbook.nist.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Importance of 4-Fluorobenzonitrile

An In-Depth Technical Guide to the Reactivity and Electronic Effects of 4-Fluorobenzonitrile

Prepared by: Gemini, Senior Application Scientist

This compound (4-FBN) is a cornerstone building block in modern synthetic chemistry. Characterized by a benzene ring functionalized with a fluorine atom and a cyano group in a para configuration, this molecule's utility spans the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4][5] Its significance stems not from inertness, but from a finely tuned electronic structure that dictates a versatile and predictable reactivity. The presence of the fluorine atom, in particular, is known to enhance crucial properties in drug molecules, such as lipophilicity, metabolic stability, and binding affinity.[1][3][6][7] This guide provides an in-depth exploration of the electronic effects governing 4-FBN's behavior and a detailed examination of its primary modes of reactivity, offering field-proven insights for researchers, chemists, and drug development professionals.

The Electronic Landscape: A Duality of Inductive and Mesomeric Effects

The reactivity of this compound is a direct consequence of the competing and complementary electronic effects exerted by its two functional groups. Understanding this electronic interplay is paramount to predicting and controlling its chemical transformations.

The Dual-Role of Fluorine: Inductive Withdrawal vs. Mesomeric Donation

The fluorine atom exhibits a nuanced electronic character.[8]

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the benzene ring through the carbon-fluorine sigma (σ) bond.[9][10][11] This inductive pull depletes the ring of electron density, rendering it more electron-poor (deactivated) compared to benzene.

-

Mesomeric Effect (+M): Conversely, the lone pairs of electrons on the fluorine atom can be donated into the aromatic pi (π) system through resonance.[8][9][12] This donation increases electron density, particularly at the ortho and para positions.

For halogens, the strong -I effect typically dominates the weaker +M effect, leading to a net deactivation of the ring towards electrophilic attack. However, the resonance donation still dictates the regioselectivity, making fluorine an ortho, para-director.[8][11]

The Cyano Group: A Powerful Electron Sink

The cyano (-C≡N) group is a potent electron-withdrawing substituent, acting through both inductive and mesomeric mechanisms.[9][13]

-

Inductive Effect (-I): The electronegative nitrogen atom pulls electron density through the sigma bond framework.[9]

-

Mesomeric Effect (-M): The π-system of the nitrile can accept electron density from the aromatic ring, delocalizing it onto the nitrogen atom.[9][14] This resonance withdrawal significantly reduces the ring's electron density, especially at the ortho and para positions.

The combined -I and -M effects make the cyano group a strong deactivator and a meta-director for electrophilic aromatic substitution.[13]

The Net Effect in this compound

In 4-FBN, these effects converge to create a highly polarized and electron-deficient aromatic ring.[6] The cyano group's powerful electron-withdrawing nature, combined with the fluorine's dominant inductive withdrawal, makes the ring particularly susceptible to nucleophilic attack, which defines its most significant mode of reactivity.

Caption: Inductive (-I) and Mesomeric (+M/-M) effects in 4-FBN.

Modes of Reactivity: A Synthetic Workhorse

The unique electronic profile of 4-FBN gives rise to several key classes of reactions, making it a versatile synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The most powerful application of 4-FBN is its participation in nucleophilic aromatic substitution (SNAr) reactions.[15] The strong electron-withdrawing cyano group at the para position activates the C-F bond towards nucleophilic attack.[16][17][18]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[15] The stability of this intermediate is critical and is greatly enhanced by the delocalization of the negative charge onto the electron-withdrawing cyano group.

-

Elimination: The aromaticity is restored by the expulsion of the fluoride ion, which is a good leaving group in this context.

Notably, the reactivity of aryl halides in SNAr reactions follows the trend F > Cl > Br > I, which is the reverse of SN1 and SN2 reactions.[18] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C–F bond.

Caption: S(N)Ar mechanism workflow.

Experimental Protocol: Synthesis of an Aryl Ether via SNAr [16]

This protocol describes a general method for the synthesis of an aryl ether from this compound and an alcohol.

-

Materials:

-

This compound (1.0 equiv)

-

Alcohol or Phenol (1.1-1.5 equiv)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol/phenol and the solvent.

-

If using NaH, cool the solution to 0 °C and add the NaH portion-wise. Stir for 30 minutes at 0 °C to form the alkoxide. If using K₂CO₃, it can be added directly with the alcohol.

-

Add this compound to the reaction mixture.

-

Heat the reaction to an appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench carefully with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Causality: The use of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation of the base, leaving a more "naked" and reactive alkoxide nucleophile. A strong base is required to deprotonate the alcohol, generating the potent nucleophile needed to attack the electron-poor aromatic ring.

Reactivity of the Nitrile Group

The cyano group itself is a versatile functional handle that can undergo a variety of transformations.

-

Hydrolysis: The nitrile can be hydrolyzed under strong acidic or basic conditions to yield 4-fluorobenzoic acid.[2] This is a common transformation for converting the nitrile into a carboxylic acid, a key functional group in many pharmaceutical agents.

-

Reduction: The nitrile can be reduced to a 4-fluorobenzylamine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Raney Ni). Partial reduction to 4-fluorobenzaldehyde can be achieved using milder reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

-

Metal-Mediated Coupling: The nitrile group can participate in unique coupling reactions, such as the thorium-mediated formation of tetraazamacrocycles.[19][20]

Electrophilic Aromatic Substitution (EAS)

Due to the strong deactivating nature of both substituents, electrophilic aromatic substitution on 4-FBN is challenging and requires harsh conditions.[21] However, when forced, the regioselectivity is dictated by the directing effects of the two groups. The fluorine atom directs incoming electrophiles to the ortho position (C2, C6), while the cyano group directs to the meta position (C3, C5). Since the positions ortho to the fluorine are also meta to the cyano group, substitution occurs exclusively at the C3 and C5 positions.

Experimental Protocol: Nitration of this compound [22][23]

This protocol describes the synthesis of 4-fluoro-3-nitrobenzonitrile.

-

Materials:

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃) (1.0 equiv)

-

This compound (1.0 equiv)

-

Silica Gel

-

Methylene Chloride (DCM)

-

Ice bath

-

-

Procedure:

-

In a flask, cool concentrated sulfuric acid to 0 °C in an ice bath. Add a sufficient amount of silica gel to create a stirrable slurry.[22][23]

-

To this stirred slurry, add this compound.

-

Add potassium nitrate portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 20-30 minutes.

-

To isolate the product, pass the entire reaction mixture through a short column of silica gel to remove the sulfuric acid.

-

Wash the product from the silica gel using methylene chloride.

-

Evaporate the solvent using a rotary evaporator to obtain 4-fluoro-3-nitrobenzonitrile as a crystalline solid.

-

Causality: The use of concentrated sulfuric acid protonates the nitric acid (formed in situ from KNO₃) to generate the highly reactive nitronium ion (NO₂⁺) electrophile, which is necessary to overcome the high deactivation of the aromatic ring.

Metal-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally robust, making it a less common substrate for cross-coupling compared to aryl bromides or iodides, specialized catalytic systems can activate it.[24] More frequently, 4-FBN is a valuable precursor for molecules that will undergo cross-coupling at other positions. For example, a nucleophile introduced via SNAr may contain a handle for subsequent Suzuki, Heck, or Sonogashira couplings. The nitrile itself can also be a target for C-CN bond activation with certain nickel catalysts.[25]

Caption: General workflow for Suzuki-Miyaura coupling.

Data Summary and Comparative Analysis

For ease of reference, key data for this compound and its reactivity are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1194-02-1 | [3][20] |

| Molecular Formula | C₇H₄FN | [3] |

| Molecular Weight | 121.11 g/mol | [3][20] |

| Appearance | White crystalline solid | [3][19] |

| Melting Point | 32-34 °C | [3][20] |

| Boiling Point | 188 °C | [3][20] |

Table 2: Relative Reactivity of Fluorobenzonitrile Isomers in SNAr

| Compound | Relative Reactivity | Rationale | Reference(s) |

| This compound | 1.0 | Baseline. The cyano group is para to the fluorine, providing excellent resonance stabilization of the Meisenheimer complex. | [16] |

| 2-Fluorobenzonitrile | ~1.5 | Slightly more reactive due to the proximity of the activating nitrile group. | [16] |

| 3-Fluorobenzonitrile | ~0.1 | Significantly less reactive. The cyano group is meta to the fluorine and cannot provide resonance stabilization for the negative charge. | [16] |

This comparison clearly demonstrates the critical role of the substituent's position in activating the ring for nucleophilic aromatic substitution.

Conclusion

This compound is far more than a simple fluorinated aromatic. It is a highly strategic and versatile building block whose reactivity is governed by a well-defined set of electronic principles. The powerful electron-withdrawing nature of the para-cyano group overwhelmingly activates the molecule for nucleophilic aromatic substitution, providing a reliable and efficient pathway for constructing complex molecular architectures. Furthermore, the nitrile group itself offers a gateway to other essential functionalities such as amines and carboxylic acids. A thorough understanding of the interplay between its inductive and mesomeric effects allows the modern chemist to harness the full synthetic potential of this invaluable compound, accelerating innovation in drug discovery, materials science, and beyond.

References

- Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025). chemistry.stackexchange.com.

- Synthesis of 4-Fluoro-3-nitrobenzonitrile

- This compound. Chem-Impex.

- CAS 1194-02-1: this compound. CymitQuimica.

- Exploring this compound: Properties, Applications, and Manufacturing Excellence. NINGBO INNO PHARMCHEM CO.,LTD..

- This compound | 1194-02-1. ChemicalBook.

- This compound | High-Purity Reagent | RUO. Benchchem.

- Research on the synthesis of this compound.

- Substituent Effects in the Reactivity of Arom

- Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro.

- Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central.

- Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Deriv

- Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju.edu.

- 4-FLUORO-3-NITROBENZONITRILE synthesis. ChemicalBook.

- A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Aromatic Substitution. Benchchem. 1_Cyano-4-fluorobenzene, 4-Cyanofluorobenzene, this compound, 4-Fluorocyanobenzene, Para-fluorobenzonitrile, p-Cyanofluorobenzene, p-Fluorobenzonitrile, p-Fluorophenyl cyanide. Sigma-Aldrich.

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom

- SAFETY DATA SHEET - this compound. Fisher Scientific.

- Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions? (2018). Quora.

- Unlocking Chemical Synthesis: The Power of this compound as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023).

- Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm.

- How to Identify Electron Withdrawing Groups on an Arom

- This compound 1194-02-1 wiki. Guidechem.

- The orientational effects of the cyano group on the benzene ring in deaerated dichloromethane.

- The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).

- The Chemistry of this compound: Properties and Synthesis Explained. NINGBO INNO PHARMCHEM CO.,LTD..

- Nucleophilic Arom

- 4-Bromobenzonitrile: A Validated Test Compound for Cross-Coupling Reactions. Benchchem.

- Nucleophilic arom

- One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). Merck & Co..

- Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid. Benchchem.

- Process for preparing fluorobenzonitriles.

- Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Study Mind.

- Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and...

- Suzuki Coupling. Organic Chemistry Portal.

- Base Hydrolysis of Benzonitrile. (2016). YouTube.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1194-02-1: this compound | CymitQuimica [cymitquimica.com]

- 3. innospk.com [innospk.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 12. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 19. This compound | 1194-02-1 [chemicalbook.com]

- 20. This compound 99 1194-02-1 [sigmaaldrich.com]

- 21. studymind.co.uk [studymind.co.uk]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. 4-FLUORO-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

IUPAC name for FC6H4CN

An In-Depth Technical Guide to 4-Fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula FC₆H₄CN and CAS number 1194-02-1, is a substituted aromatic nitrile that has emerged as a pivotal building block in modern organic synthesis.[1][2] Its unique electronic properties, conferred by the presence of both a fluorine atom and a nitrile group on the benzene ring, make it a versatile intermediate in the pharmaceutical, agrochemical, and materials science industries.[1][3][4] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, and key applications, with a particular focus on its role in drug discovery and development.

The fluorine atom, being the most electronegative element, significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][4] The nitrile group, on the other hand, is a versatile functional group that can be readily transformed into other functionalities such as amines, carboxylic acids, and tetrazoles, which are common pharmacophores. This dual functionality makes this compound an attractive starting material for the synthesis of complex, high-value molecules.[5]

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid at room temperature.[3][6] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| Synonyms | p-Fluorobenzonitrile, 4-cyanofluorobenzene | [7][8] |

| CAS Number | 1194-02-1 | [1][2][3] |

| Molecular Formula | C₇H₄FN | [2][3] |

| Molecular Weight | 121.11 g/mol | [3][4] |

| Melting Point | 32-34 °C | [3][6][9] |

| Boiling Point | 188 °C | [3][4][9] |

| Density | 1.15 g/cm³ | [3] |

| Appearance | White crystalline solid | [3][6] |

| Solubility | Insoluble in water; soluble in chloroform and ethyl acetate.[6] |

Spectroscopic Data

The structural identity and purity of this compound can be unequivocally confirmed through various spectroscopic techniques.

| Technique | Key Data | Source |

| ¹H NMR | δ 7.68 (dd, J=9.1, 5.1 Hz, 2H), δ 7.19 (dd, J=9.1, 8.2 Hz, 2H) | [10] |

| FTIR (cm⁻¹) | ~2230 (C≡N stretch), ~1294 (C-F stretch), 1600-1500 (aromatic C=C stretch) | [5] |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 121 | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the starting materials, desired scale, and economic considerations.

Halogen Exchange (Halex) Reaction

One of the most common industrial methods for synthesizing this compound is the Halex reaction, which involves the nucleophilic substitution of a chlorine atom with a fluorine atom.[11]

Caption: Synthesis of this compound via Halex Reaction.

Experimental Protocol:

-

To a suitable reactor, add 4-chlorobenzonitrile and an aprotic polar solvent such as 1,3-dimethyl-2-imidazolidinone (DMI).[11][12]

-

Add spray-dried potassium fluoride (KF) in a molar excess (e.g., 3 equivalents).[11] A phase-transfer catalyst can be added to improve the reaction rate.[13]

-

Heat the reaction mixture to 260-285 °C with vigorous stirring for 2-4 hours.[11][12]

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, the product can be isolated by distillation.

Oxidation of 4-Fluorobenzyl Alcohol

A greener alternative to the Halex reaction is the oxidation of 4-fluorobenzyl alcohol.[5][6] This method avoids the use of halogenated precursors.

Caption: Two-step synthesis from 4-fluorobenzyl alcohol.

Experimental Protocol:

-

In a two-step process, 4-fluorobenzyl alcohol is first oxidized to 4-fluorobenzaldehyde using a catalytic amount of TEMPO and an oxidant like t-butyl hypochlorite under mild conditions.[5]

-

The intermediate aldehyde is then converted to this compound by reacting with aqueous ammonia.[6]

Applications in Drug Development and Beyond

This compound is a versatile intermediate with a wide range of applications.[1][2]

Pharmaceutical Synthesis

The presence of a fluorine atom can enhance the metabolic stability and cell membrane permeability of drug candidates.[1] this compound serves as a key starting material for a variety of pharmaceuticals, including anti-inflammatory drugs, analgesics, and opioid receptor antagonists.[4][6]

Caption: Role of this compound in API Synthesis.

Agrochemicals

In the agrochemical industry, this compound is used to synthesize potent and selective herbicides, pesticides, and fungicides.[1][3] The fluorine atom can enhance the biological activity of these compounds.

Materials Science

Beyond life sciences, this compound finds applications in materials science. It is used in the production of:

-

Organic Light-Emitting Diodes (OLEDs): As a building block for organic semiconductors.[3][4]

-

Liquid Crystals: For use in display technologies.[12]

-

Dyes and Pigments: Contributing to vibrant and stable colorants.[4][6]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[9] It is also a flammable solid.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood.[9] Store in a cool, dry, and well-ventilated place away from incompatible materials.[3]

Conclusion

This compound is a high-value chemical intermediate with a broad spectrum of applications, most notably in the pharmaceutical and agrochemical sectors. Its unique molecular architecture provides a versatile platform for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working in organic synthesis and drug development.

References

- Exploring this compound: Properties, Applications, and Manufacturing Excellence. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of 4-Fluoro-3-nitrobenzonitrile from this compound. (n.d.). Benchchem.

- This compound CAS 1194-02-1: Applications in Pharma & Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- CAS 1194-02-1: this compound. (n.d.). CymitQuimica.

- This compound | 1194-02-1. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- This compound. (n.d.). Chem-Impex.

- This compound | 1194-02-1. (n.d.). ChemicalBook.

- Research on the synthesis of this compound. (n.d.). ResearchGate.

- Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro. (n.d.). Google Patents.

- The Chemistry of this compound: Properties and Synthesis Explained. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound(1194-02-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound. (n.d.). PubChem.

- Benzonitrile, 4-fluoro-. (n.d.). NIST WebBook.

- This compound | High-Purity Reagent | RUO. (n.d.). Benchchem.

- Benzonitrile, 4-fluoro-. (n.d.). NIST WebBook.

- Process for preparing fluorobenzonitriles. (n.d.). Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 1194-02-1: this compound | CymitQuimica [cymitquimica.com]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 1194-02-1 [chemicalbook.com]

- 7. Benzonitrile, 4-fluoro- [webbook.nist.gov]

- 8. This compound | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 1194-02-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound(1194-02-1) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro - Google Patents [patents.google.com]

- 13. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

4-Fluorobenzonitrile safety and handling precautions

An In-depth Technical Guide to the Safe Handling and Use of 4-Fluorobenzonitrile

Authored by: Gemini, Senior Application Scientist

Introduction: this compound (4-FBN) is a versatile aromatic nitrile that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Its unique chemical properties, imparted by the fluorine atom and the nitrile group, make it a valuable intermediate for researchers and drug development professionals.[1][5] However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, use, and disposal of this compound, grounded in scientific principles to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and for anticipating its behavior under various experimental conditions.

| Property | Value | Source |

| CAS Number | 1194-02-1 | [6][7] |

| Molecular Formula | C₇H₄FN | [6][7] |

| Molecular Weight | 121.11 g/mol | [1][6] |

| Appearance | White to off-white crystalline solid or colorless to pale yellow liquid | [8] |

| Melting Point | 32-36 °C (90-97 °F) | [9] |

| Boiling Point | 188 °C (370 °F) at 750 mmHg | [8][9] |

| Flash Point | 65 °C (149 °F) - closed cup | [10] |

| Solubility | Insoluble in water | [8] |

| Vapor Density | No data available | |

| log Pow | 1.74 | [6][7] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance, and a comprehensive understanding of its toxicological profile is paramount for mitigating risks.

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[11][12]

-

Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[11][12]

-

Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[11][12]

-

Flammable Solid (Category 1) , H228: Flammable solid.[12][13][14]

Mechanism of Toxicity: The Role of Cyanide

The primary toxicological concern with this compound, as with other nitriles, is its potential to release cyanide in vivo.[15] The toxicity is not typically caused by the nitrile molecule itself but rather by the metabolic biotransformation that liberates cyanide ions (CN⁻).[15] This process is characterized by a delayed onset of symptoms compared to direct cyanide poisoning, as time is required for the metabolic conversion to occur.[15]

Cyanide exerts its toxic effects by inhibiting cytochrome oxidase, a critical enzyme in the electron transport chain within mitochondria.[15] This inhibition disrupts cellular respiration, leading to histotoxic anoxia, a condition where cells are unable to utilize oxygen, even when it is present in the blood.[15] The central nervous system and the cardiovascular system are particularly vulnerable to this disruption.

Routes of Exposure and Symptoms

-

Inhalation: Inhalation of dust or fumes can cause irritation to the respiratory tract.[10] Systemic effects following absorption can mirror those of cyanide poisoning, including headache, dizziness, nausea, and in severe cases, loss of consciousness and respiratory distress.[15][16]

-

Dermal Contact: this compound can be absorbed through the skin, leading to systemic toxicity.[16] It may also cause skin irritation.[10]

-

Eye Contact: Direct contact with the solid or its dust can cause mechanical irritation.[10]

-

Ingestion: Ingestion can lead to irritation of the digestive tract and systemic poisoning.[10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, prioritizing engineering controls and supplementing with appropriate PPE, is essential for the safe handling of this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[10] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Containment: For larger scale operations, the use of glove boxes or other enclosed systems should be considered to minimize the risk of exposure.

-

Safety Showers and Eyewash Stations: These must be readily accessible in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[11] A face shield should be worn in situations where there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Given the lack of specific breakthrough time data for this compound, it is prudent to consult glove manufacturer compatibility charts for nitriles. Double gloving can provide an additional layer of protection.

-

Protective Clothing: A lab coat is mandatory. For tasks with a higher risk of exposure, a chemically resistant apron or coveralls should be worn.[10]

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[10] Respirator use must be in accordance with a comprehensive respiratory protection program.

Safe Handling, Storage, and Incompatibility

Adherence to strict protocols for handling and storage is crucial for preventing accidents and maintaining the stability of this compound.

Handling Procedures

-

Wash hands thoroughly after handling.[10]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[11]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[11]

-

Ensure adequate ventilation during handling.[10]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]

-

Keep away from heat, sparks, and open flames.[6]

-

Store separately from incompatible materials.[10]

Chemical Incompatibility

This compound is incompatible with the following and should not be stored or mixed with them:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

-

Strong Acids: Can cause hydrolysis of the nitrile group, potentially generating heat and hazardous fumes.

-

Strong Bases: Can also induce hydrolysis or other reactions.[6][10]

The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution, meaning it can be displaced by various nucleophiles.[5][17] This reactivity should be considered when planning chemical reactions.

Emergency Procedures

Prompt and correct responses to emergencies such as spills, fires, or exposures are critical to minimizing harm.

First-Aid Measures

-

Inhalation: Move the victim to fresh air immediately.[10][11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10][11]

-

Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes.[10] Seek medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting.[11] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[5][10] Never give anything by mouth to an unconscious person.[5][10] Seek immediate medical attention.[5][10][11]

Spill Response

For any spill, the first priority is the safety of personnel.

Spill Cleanup Protocol:

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent the spread of the material using absorbent pads or other suitable materials.

-

Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep up the material to avoid creating dust.[18]

-

Collect: Place the absorbed material into a suitable, labeled container for hazardous waste.[10]

-

Decontaminate: Clean the spill area with soap and water.[10]

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10][11]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including nitrogen oxides, carbon monoxide, and hydrogen fluoride.[10]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10][11]

Disposal Considerations

Proper disposal of this compound and its contaminated waste is a critical aspect of its life cycle management.

-

Waste Classification: This material is considered hazardous waste.

-

Disposal Method: Disposal should be carried out by a licensed chemical disposal company.[11] Methods may include controlled incineration with flue gas scrubbing.[11][19]

-

Regulatory Compliance: All disposal activities must be in full compliance with local, state, and federal environmental regulations.[7] Do not discharge into drains or the environment.[11]

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH. However, given its toxicological profile as a nitrile, it is prudent to adhere to the OELs for related compounds like acetonitrile as a conservative measure.

| Compound | Limit | Agency |

| Acetonitrile | 40 ppm (TWA) | OSHA |

| Acetonitrile | 20 ppm (TWA) | NIOSH |

| Acetonitrile | 20 ppm (TWA) | ACGIH |

TWA: Time-Weighted Average over an 8-hour workday.

Conclusion